Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate (CAS No. 851809-33-1) is a heterocyclic compound featuring a thiazolo-triazole core fused with a piperazine ring and substituted with a p-tolyl (4-methylphenyl) group. Its molecular formula, C₂₀H₂₅N₅O₃S, reflects a balance of hydrophobic (p-tolyl, methyl) and hydrophilic (hydroxy, piperazine) regions, enabling diverse biological interactions .
The compound’s structural uniqueness arises from:
- Thiazolo-triazole moiety: Known for antimicrobial and anti-inflammatory properties due to nitrogen-rich heterocycles .
- Piperazine ring: Enhances solubility and facilitates binding to biological targets like enzymes or receptors .
Preliminary studies suggest activity against inflammatory pathways (e.g., NLRP3 inflammasome modulation) and enzyme inhibition, though detailed mechanistic insights remain under investigation .
Properties
IUPAC Name |
ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-4-28-20(27)24-11-9-23(10-12-24)16(15-7-5-13(2)6-8-15)17-18(26)25-19(29-17)21-14(3)22-25/h5-8,16,26H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNUTXWVSFZQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core. This can be achieved through cyclization reactions involving appropriate precursors such as thioamides and hydrazines[_{{{CITATION{{{2{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchembiomedcentralcom/articles/101186/s13065-019-0559-x){{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Production of reduced thiazole derivatives.
Substitution: Introduction of various substituents on the thiazole ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: It may find use in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical events. Understanding the molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Aryl Group Modifications
- Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : Fluorine substitution may improve metabolic stability and target affinity due to its electronegativity, as seen in antibacterial analogs .
- Methoxy Substitutions (e.g., 3,4,5-Trimethoxyphenyl) : Methoxy groups enhance hydrogen-bonding capacity and solubility, though steric hindrance may reduce binding efficiency in certain targets .
Thiazolo-Triazole Core Variations
- 2-Methyl vs.
- Hydroxy Group Position : The 6-hydroxy group is critical for hydrogen bonding with biological targets, a feature conserved across all analogs .
Biological Activity
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both thiazole and triazole moieties, which are frequently associated with diverse pharmacological effects. This article aims to summarize the biological activity of this compound, drawing from various research findings and case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₂₃N₄O₃S
- Molecular Weight : 445.5 g/mol
Structural Features
The compound features:
- A piperazine ring, which is known for its role in various pharmacological applications.
- Hydroxyl groups that enhance reactivity.
- Thiazole and triazole rings, contributing to its potential biological activity.
Table 1: Structural Data of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₄O₃S |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 869343-87-3 |
| Density | Not available |
| Boiling Point | Not available |
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole structures often exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazoles have been reported to possess antimicrobial activities against various pathogens . Specific studies on related compounds have shown efficacy against strains of Mycobacterium tuberculosis, highlighting the potential of this compound in treating bacterial infections .
Anti-inflammatory Effects
Thiazole derivatives are also noted for their anti-inflammatory properties. Studies suggest that modifications in the thiazole structure can lead to enhanced anti-inflammatory activity, which may be relevant for developing treatments for conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
- Study on Triazole Derivatives : A study evaluated several triazole derivatives for their inhibitory effects on HIV replication. Although no marked activity was found for some compounds, others showed promising results against M. tuberculosis, indicating a need for further exploration of structural modifications .
- Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .
- Pharmacological Screening : Preliminary pharmacological screening has suggested that the compound may exhibit a range of biological activities due to its structural diversity. Further studies are warranted to elucidate its mechanism of action and therapeutic potential.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Active against M. tuberculosis |
| Anti-inflammatory | Potential effects noted |
| Antiviral | Limited activity observed |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis typically involves condensation of thiazolo-triazole precursors with p-tolylmethyl derivatives, followed by coupling with piperazine-carboxylate fragments. Key reagents include phosphorus oxychloride for activating carboxylic acids and hydrazine hydrate for cyclization .
- Optimization strategies:
- Temperature : Reflux in ethanol or acetonitrile (70–80°C) improves cyclization efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in piperazine coupling .
- Purity control: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Analytical workflow :
- 1H/13C NMR : Assign peaks for thiazolo-triazole protons (δ 6.5–7.5 ppm for aromatic systems) and piperazine methylene groups (δ 3.0–3.5 ppm) .
- IR spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 456.18) .
Q. How does the compound’s solubility impact formulation for in vitro assays?
- Experimental design :
- Solubility screening in DMSO (≥10 mM stock solutions) is standard for cell-based studies. For aqueous buffers (pH 7.4), use co-solvents like PEG-400 or cyclodextrin inclusion complexes .
- Critical parameter : LogP values (~2.5–3.0) suggest moderate lipophilicity, requiring optimization for bioavailability .
Advanced Research Questions
Q. What structure-activity relationships (SAR) justify its potential as an antimicrobial agent?
- SAR analysis :
- Thiazolo-triazole core : Essential for disrupting bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
- p-Tolyl group : Enhances membrane permeability in Gram-positive strains (e.g., S. aureus MIC: 4–8 µg/mL) .
- Piperazine moiety : Modulates solubility and target selectivity (e.g., vs. fungal CYP51 enzymes) .
- Contradictions : Some analogs show reduced activity against Gram-negative bacteria due to efflux pump resistance .
Q. How can computational modeling guide target identification?
- In silico workflow :
- Molecular docking : Use AutoDock Vina to predict binding to 14α-demethylase (PDB: 3LD6). Key interactions: hydrogen bonds with triazole N-atoms and hydrophobic contacts with p-tolyl .
- MD simulations : Assess stability of ligand-enzyme complexes (RMSD < 2.0 Å over 100 ns) .
- Validation : Compare docking scores (ΔG ≤ −8.0 kcal/mol) with experimental IC50 values .
Q. What strategies resolve discrepancies in reported biological activity data?
- Troubleshooting :
- Batch variability : Characterize purity via HPLC (>98%) to rule out impurities affecting IC50 .
- Assay conditions : Standardize ATP levels in kinase inhibition assays to minimize false positives .
- Negative controls : Include reference inhibitors (e.g., ketoconazole for antifungal assays) .
Methodological Challenges and Solutions
Q. How to address low yields during piperazine coupling?
- Optimization :
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate esterification .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) with 15–20% yield improvement .
Q. What crystallography techniques confirm solid-state stability?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
